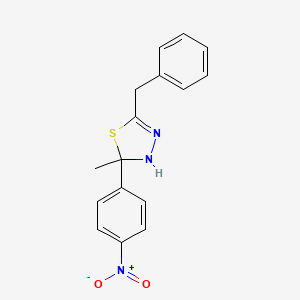![molecular formula C18H20F3NO B4921469 1-(4-methoxyphenyl)-N-[4-(trifluoromethyl)benzyl]-2-propanamine](/img/structure/B4921469.png)
1-(4-methoxyphenyl)-N-[4-(trifluoromethyl)benzyl]-2-propanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-methoxyphenyl)-N-[4-(trifluoromethyl)benzyl]-2-propanamine, also known as TFMPP, is a synthetic compound that belongs to the family of phenethylamines. It is a psychoactive drug that has been widely used for scientific research purposes due to its potential therapeutic effects on various disorders.
Mécanisme D'action
1-(4-methoxyphenyl)-N-[4-(trifluoromethyl)benzyl]-2-propanamine acts as a partial agonist at the 5-HT2A and 5-HT2C receptors, which are responsible for regulating the levels of serotonin in the brain. By binding to these receptors, 1-(4-methoxyphenyl)-N-[4-(trifluoromethyl)benzyl]-2-propanamine can increase the levels of serotonin and enhance its activity, leading to anxiolytic and antidepressant effects.
Biochemical and Physiological Effects:
1-(4-methoxyphenyl)-N-[4-(trifluoromethyl)benzyl]-2-propanamine has been found to induce various biochemical and physiological effects in the body, including changes in heart rate, blood pressure, and body temperature. It can also affect the levels of various neurotransmitters such as dopamine, norepinephrine, and GABA, which are involved in regulating mood and behavior.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-(4-methoxyphenyl)-N-[4-(trifluoromethyl)benzyl]-2-propanamine in lab experiments is its ability to selectively target serotonin receptors, which can help researchers study the role of serotonin in various disorders. However, 1-(4-methoxyphenyl)-N-[4-(trifluoromethyl)benzyl]-2-propanamine has some limitations, including its potential for abuse and dependence, which can make it difficult to use in human studies.
Orientations Futures
There are several future directions for research on 1-(4-methoxyphenyl)-N-[4-(trifluoromethyl)benzyl]-2-propanamine, including investigating its potential therapeutic effects on other disorders such as schizophrenia and addiction. Researchers can also explore the use of 1-(4-methoxyphenyl)-N-[4-(trifluoromethyl)benzyl]-2-propanamine in combination with other drugs to enhance its therapeutic effects and reduce its potential for abuse. Additionally, the development of novel 1-(4-methoxyphenyl)-N-[4-(trifluoromethyl)benzyl]-2-propanamine analogs with improved pharmacological properties can help to expand its potential therapeutic applications.
Méthodes De Synthèse
1-(4-methoxyphenyl)-N-[4-(trifluoromethyl)benzyl]-2-propanamine can be synthesized through the reaction between 4-methoxyphenyl-2-propanone and 4-(trifluoromethyl)benzylamine. The reaction is usually carried out under acidic conditions, and the resulting product is purified through recrystallization.
Applications De Recherche Scientifique
1-(4-methoxyphenyl)-N-[4-(trifluoromethyl)benzyl]-2-propanamine has been extensively studied for its potential therapeutic effects on various disorders such as anxiety, depression, and obsessive-compulsive disorder. It has been found to act as a serotonin receptor agonist, which can modulate the levels of serotonin in the brain and regulate mood and behavior.
Propriétés
IUPAC Name |
1-(4-methoxyphenyl)-N-[[4-(trifluoromethyl)phenyl]methyl]propan-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20F3NO/c1-13(11-14-5-9-17(23-2)10-6-14)22-12-15-3-7-16(8-4-15)18(19,20)21/h3-10,13,22H,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOTTZHIQRNFIGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)OC)NCC2=CC=C(C=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N~2~-(2-chlorophenyl)-N~1~-{2-[(4-chlorophenyl)thio]ethyl}-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4921391.png)
![11-(4-chlorophenyl)-3,3-dimethyl-10-(3,4,5-trimethoxybenzoyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4921395.png)


![5-[4-(1,3-dihydro-2H-isoindol-2-yl)-2-methylbenzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4921416.png)

![N-(4-iodophenyl)bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B4921440.png)
![5-{[(2-chloro-3-pyridinyl)amino]sulfonyl}-2-methoxy-N-methylbenzamide](/img/structure/B4921443.png)


![methyl 1-adamantyl[(2,2-dimethylpropanoyl)amino]acetate](/img/structure/B4921480.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(3-methoxypropyl)ethanediamide](/img/structure/B4921482.png)
![1-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(1-piperidinylcarbonyl)piperidine](/img/structure/B4921488.png)
![2-(2-fluorophenyl)-5-[3-(trifluoromethyl)phenyl]-1,3,4-oxadiazole](/img/structure/B4921501.png)